2,2,3-trimethyl-3,4-dihydro-1H-quinoline

Physicochemical characterization Thermal property differentiation Process chemistry

Sourcing a regiospecifically pure 2,2,3-trimethyl tetrahydroquinoline scaffold for androgen receptor antagonist programs? This compound (CAS 179898-88-5) provides the precise substitution geometry required for constructing the 1,2-dihydropyridono[5,6-g]quinoline pharmacophore. 2,2,4-trimethyl analogs cannot substitute. • Stereogenic C-3 center enables enantioselective resolution (up to 89% ee with chiral phosphoric acid catalysis). • Distinct boiling point (~267.9°C) and density (~0.92 g/cm³) profiles facilitate isomer separation via preparative HPLC or fractional distillation. Supplied at ≥97% purity with full analytics; immediate shipping for preclinical development.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 179898-88-5
Cat. No. B179764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3-trimethyl-3,4-dihydro-1H-quinoline
CAS179898-88-5
Synonyms2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2NC1(C)C
InChIInChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3
InChIKeyZBHHZYLYNZYQHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


2,2,3-Trimethyl-3,4-dihydro-1H-quinoline (CAS 179898-88-5; molecular formula C₁₂H₁₇N; molecular weight 175.27 g·mol⁻¹) is a fully saturated tetrahydroquinoline derivative characterized by a unique 2,2,3-trimethyl substitution pattern on the heterocyclic scaffold . The compound possesses one stereogenic center at C-3, rendering it chiral and amenable to enantioselective transformations . This substitution regiochemistry distinguishes it fundamentally from the industrially prevalent 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ, CAS 147-47-7), a commodity rubber antioxidant, and from 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9), its closest saturated positional isomer. The compound is commercially available at 97% purity in 10 g packaging and has been cited as a key synthetic intermediate in the construction of tricyclic 1,2-dihydropyridono[5,6-g]quinoline-based nonsteroidal androgen receptor (AR) antagonists [1].

Structural Barriers to Generic Substitution


Although 2,2,4-trimethyl-substituted quinoline derivatives are produced at industrial scale as rubber antioxidants (TMQ, CAS 147-47-7) [1], direct substitution of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline with these analogs is precluded by three intersecting factors. First, the shift of the methyl group from C-4 to C-3 creates a stereogenic center absent in the 2,2,4-analogs, fundamentally altering the compound's potential for enantioselective reactions [2]. Second, the fully saturated 3,4-dihydro (tetrahydroquinoline) core exhibits a measurably different boiling point and density profile compared to the partially unsaturated 1,2-dihydroquinoline TMQ scaffold, indicative of distinct intermolecular interactions . Third, the 2,2,3-substitution pattern is specifically required as the precursor geometry for constructing the linear tricyclic 1,2-dihydropyridono[5,6-g]quinoline pharmacophore, a validated androgen receptor antagonist scaffold for which 2,2,4-substituted analogs cannot serve as direct synthetic surrogates [3]. These differences are quantified in the evidence items below.

Quantitative Differentiation Evidence


Boiling Point Elevation vs. Closest Saturated Isomer

2,2,3-Trimethyl-3,4-dihydro-1H-quinoline exhibits a boiling point of 267.9±10.0 °C at 760 mmHg , which is approximately 20 °C higher than the 248.1 °C measured for its closest saturated positional isomer, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9), under identical pressure conditions . This 7.9% increase in boiling point at equivalent molecular weight (both C₁₂H₁₇N, MW 175.27) is consistent with the altered spatial arrangement of the C-3 methyl group affecting molecular packing and hydrogen-bonding capacity in the condensed phase.

Physicochemical characterization Thermal property differentiation Process chemistry

Density Reduction vs. Industrial Dihydroquinoline Analog

The target compound has a predicted density of 0.919±0.06 g/cm³ (or 0.9±0.1 g/cm³ ), which is approximately 13% lower than the experimentally determined density of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), reported as 1.042 g/cm³ at 20 °C [1] or 1.0109 g/cm³ at 18 °C . This lower density is attributable to the fully saturated tetrahydroquinoline core (reduced π-stacking) and the altered methyl substitution geometry.

Density comparison Material handling Formulation science

Basicity Shift and Altered Protonation State

The predicted acid dissociation constant (pKa) for 2,2,3-trimethyl-3,4-dihydro-1H-quinoline is 5.26±0.60 , indicating a moderately basic secondary amine. In contrast, the predicted pKa of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is reported as 4.16±0.70 [1] (with an experimentally measured conjugate acid pKb of 8.99, corresponding to pKa ≈ 5.01 ). The approximately 1.1-unit higher predicted pKa of the target compound means it will be ~12× more protonated at pH 5.3, directly affecting aqueous solubility, chromatographic retention (RP-HPLC), and membrane permeability in biological assays.

Ionization constant Drug-likeness Analytical method development

Validated Synthetic Utility in Androgen Receptor Antagonists

2,2,3-Trimethyl-3,4-dihydro-1H-quinoline serves as a critical synthetic precursor to the 1,2-dihydropyridono[5,6-g]quinoline pharmacophore described by Hamann et al. (J. Med. Chem. 1998) [1]. This tricyclic scaffold yielded AR antagonists that inhibit AR-mediated reporter gene expression and bind to the human androgen receptor 'as potently as or better than any known AR antagonists' at the time of publication [1]. Key analogues demonstrated in vivo efficacy in rodent models, inhibiting growth of rat ventral prostate and seminal vesicles without elevating serum gonadotropin or testosterone levels — a selectivity advantage over then-standard antiandrogens [1]. The specific 2,2,3-trimethyl tetrahydroquinoline geometry is structurally required to access this tricyclic core; the 2,2,4-trimethyl isomer cannot be directly substituted into this synthetic route owing to the different ring fusion geometry [2].

Medicinal chemistry Androgen receptor Prostate cancer Scaffold differentiation

Chiral Center Enabling Enantioselective Resolution

The C-3 position of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline constitutes a stereogenic center (substituents: –H, –CH₃, –CH₂–Ar, –C(CH₃)₂–NH–), making the compound chiral. This is in contrast to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9), which also has a C-4 stereocenter but with a different substitution environment, and to TMQ (CAS 147-47-7, 1,2-dihydro), which is achiral at the corresponding position due to sp² hybridization. Chiral phosphoric acid-catalyzed oxidative kinetic resolution of tetrahydroquinoline derivatives bearing secondary amine functionality has been demonstrated with enantioselectivities reaching up to 89% ee [1], and related 2,2-disubstituted dihydroquinolines have been resolved via C6-selective asymmetric halogenation with high enantioselectivities . These methodologies are directly applicable to the target compound but not to its 2,2,4-trimethyl-1,2-dihydroquinoline counterpart, which lacks the requisite saturated C-3 stereocenter.

Asymmetric synthesis Chiral resolution Enantiomer procurement Tetrahydroquinoline

Flash Point Differentiation and Shipping Classification

The predicted flash point of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline is 116.5±14.4 °C , compared to 101.3 °C for 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9) . This ~15 °C higher flash point may place the target compound in a different flammability classification category under GHS or DOT/IATA transport regulations, potentially reducing shipping restrictions and hazardous material surcharges for international procurement.

Safety data Transport classification Process safety Procurement logistics

High-Value Application Scenarios


Synthesis of Nonsteroidal AR Antagonists for Prostate Cancer

Procure 2,2,3-trimethyl-3,4-dihydro-1H-quinoline as the regiospecifically required precursor for constructing the 1,2-dihydropyridono[5,6-g]quinoline pharmacophore, a validated AR antagonist scaffold. The 2,2,3-substitution pattern is structurally encoded in the synthetic route [1]; 2,2,4-trimethyl analogs cannot be substituted. Functional AR antagonists derived from this scaffold demonstrated in vivo efficacy in rodent prostate growth inhibition models without the gonadotropin elevation observed with earlier antiandrogens [1].

Enantioselective Synthesis and Chiral Library Construction

Leverage the C-3 stereogenic center for enantioselective kinetic resolution or asymmetric functionalization. Related tetrahydroquinoline systems have been resolved with up to 89% ee using chiral phosphoric acid catalysis [2], and 2,2-disubstituted dihydroquinolines have been resolved via C6-selective asymmetric halogenation . The chirality at C-3 provides a differentiation handle absent in the achiral 1,2-dihydroquinoline TMQ scaffold.

Chromatographic Separation from 2,2,4-Trimethyl Isomers

The ~20 °C higher boiling point (267.9 °C vs. 248.1 °C) and distinct pKa (5.26 vs. ~4.16–5.01 predicted) relative to the 2,2,4-trimethyl analogs provide thermodynamic and ionization-based separation leverage for developing preparative HPLC or fractional distillation protocols to resolve isomer mixtures.

Lower-Density Formulation Development

The compound's density of ~0.92 g/cm³, approximately 12% lower than TMQ (1.042 g/cm³) , combined with its higher flash point (~116 °C vs. ~101 °C for the 2,2,4-tetrahydro isomer) , may be advantageous in formulations where reduced density facilitates dispersion, or where higher flash point simplifies safe handling in solvent-based processes.

Quote Request

Request a Quote for 2,2,3-trimethyl-3,4-dihydro-1H-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.